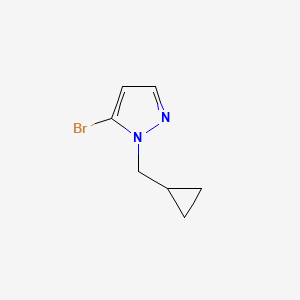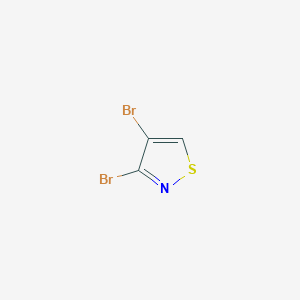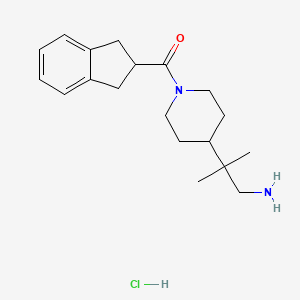
(4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an indane moiety, and a methanone group, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the indane moiety and the methanone group. Common reagents used in these reactions include amines, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of various chemical modifications on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its diverse chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, indane derivatives, and methanone-containing compounds. Examples include:
- (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone
- (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone acetate
Uniqueness
What sets (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H29ClN2O |
|---|---|
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-(2,3-dihydro-1H-inden-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-19(2,13-20)17-7-9-21(10-8-17)18(22)16-11-14-5-3-4-6-15(14)12-16;/h3-6,16-17H,7-13,20H2,1-2H3;1H |
InChI-Schlüssel |
VFNSDPODFNKFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
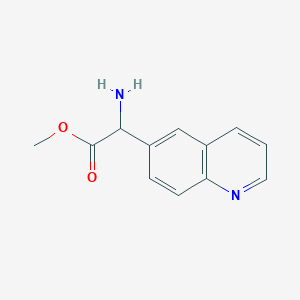
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
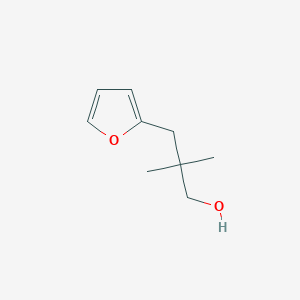
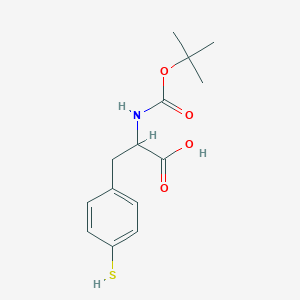
![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)



